molecular formula C22H25BrN4S B11985117 4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Katalognummer: B11985117
Molekulargewicht: 457.4 g/mol
InChI-Schlüssel: TYPYRPNVTQBBDX-RPPGKUMJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the tetrahydrobenzothieno[2,3-d]pyrimidine class, characterized by a bicyclic scaffold combining a sulfur-containing thiophene ring fused with a pyrimidine ring. The core structure is substituted at position 4 with a hydrazinyl group bearing a 3-bromobenzylidene moiety and at position 6 with a bulky 2-methylbutan-2-yl group. Its synthesis likely involves the reaction of a hydrazine derivative with 3-bromobenzaldehyde, followed by cyclization and purification steps, as inferred from analogous protocols in and .

Key structural features:

  • Hydrazinylidene group: The (2E)-configuration ensures planar geometry, facilitating π-π stacking interactions.
  • 3-Bromobenzylidene: The electron-withdrawing bromine atom enhances electrophilic reactivity and influences binding affinity.
  • 2-Methylbutan-2-yl: This lipophilic substituent improves membrane permeability and metabolic stability.

Eigenschaften

Molekularformel

C22H25BrN4S

Molekulargewicht

457.4 g/mol

IUPAC-Name

N-[(E)-(3-bromophenyl)methylideneamino]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C22H25BrN4S/c1-4-22(2,3)15-8-9-18-17(11-15)19-20(24-13-25-21(19)28-18)27-26-12-14-6-5-7-16(23)10-14/h5-7,10,12-13,15H,4,8-9,11H2,1-3H3,(H,24,25,27)/b26-12+

InChI-Schlüssel

TYPYRPNVTQBBDX-RPPGKUMJSA-N

Isomerische SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C/C4=CC(=CC=C4)Br

Kanonische SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CC(=CC=C4)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the benzothieno ring system: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the bromobenzylidene group: This step involves the reaction of the intermediate with a bromobenzylidene reagent under appropriate conditions.

    Formation of the hydrazinyl group: This can be done by reacting the intermediate with hydrazine or a hydrazine derivative.

    Final cyclization and purification: The final product is obtained through cyclization and subsequent purification steps, such as recrystallization or chromatography.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Analyse Chemischer Reaktionen

4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.

    Condensation: The hydrazinyl group can participate in condensation reactions with carbonyl compounds to form hydrazones or hydrazides.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound may exhibit potential pharmacological activities, such as anticancer, antimicrobial, or anti-inflammatory properties. Researchers may investigate its efficacy and mechanism of action in various biological assays.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions in cells and tissues.

    Industrial Applications: The compound may find applications in the development of new chemical processes or products, such as catalysts or specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Functional Groups Evidence Source
4-[(2E)-2-(3-Bromobenzylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-tetrahydrobenzothieno[2,3-d]pyrimidine 4: Hydrazinylidene; 6: 2-methylbutan-2-yl Not reported Not reported Bromophenyl, hydrazone
4-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (5) 4: Hydrazino 175 79 Free hydrazine
4-{2-[(1,3-Diphenyl-1H-pyrazol-5-yl)methylidene]hydrazino}-tetrahydrobenzothieno[2,3-d]pyrimidine (6a) 4: Pyrazolyl-hydrazone 220 75 Diphenylpyrazole, hydrazone
4-(4-Benzylpiperidin-1-yl)-tetrahydrobenzothieno[2,3-d]pyrimidine (4d) 4: Benzylpiperidinyl 142–143 65 Piperidine, benzyl

Key Observations :

  • The 3-bromobenzylidene substituent in the target compound likely enhances halogen bonding compared to the diphenylpyrazole group in 6a .
  • The absence of a free hydrazine group (as in compound 5) may reduce nucleophilic reactivity but improve stability .

Pyrimidine Derivatives with Hydrazone/Azomethine Linkages

Table 2: Comparison with Non-Benzothienopyrimidine Analogs

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Notable Features Evidence Source
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo-pyrimidine 4-Cyanobenzylidene, furanyl 213–215 68 Dual nitrile groups, furan ring
N-{2-[(2E)-2-(4-Methoxybenzylidene)hydrazinyl]-6-oxo-pyrimidin-4-yl}-4-methylbenzenesulfonamide Pyrimidinone 4-Methoxybenzylidene, sulfonamide Not reported Not reported Sulfonamide pharmacophore
9-(2-Chlorobenzylidene)-chromeno[2,3-d]pyrimidin-4-one (4) Chromeno-pyrimidine 2-Chlorobenzylidene, chromene Not reported Not reported Chromene fused ring

Key Observations :

  • Thiazolo-pyrimidine derivatives (e.g., 11b) exhibit higher polarity due to nitrile groups, contrasting with the lipophilic 2-methylbutan-2-yl group in the target compound .
  • Sulfonamide-containing analogs (e.g., in ) may show enhanced solubility but reduced CNS penetration compared to the brominated benzothienopyrimidine .

Research Findings and Implications

Bioactivity Predictions

  • Halogen Bonding : The 3-bromobenzylidene group may enhance target binding via halogen interactions, as seen in brominated alkaloids with enzyme-inhibitory properties .

Computational Insights

  • Chemical Similarity Networks : Tanimoto coefficients (>0.5) indicate that structural motifs like the hydrazone and bromophenyl groups cluster compounds with related bioactivity profiles .
  • Docking Variability: Minor structural changes (e.g., bromine vs. chlorine substituents) significantly alter binding affinities due to interactions with specific enzyme residues .

Biologische Aktivität

The compound 4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a synthetic organic molecule that belongs to the class of hydrazone derivatives. Its complex structure suggests potential biological activities, making it a candidate for pharmaceutical research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22BrN5SC_{18}H_{22}BrN_5S with a molecular weight of 404.37 g/mol. The structure features a benzothieno-pyrimidine core with hydrazone functionality, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have indicated that hydrazone derivatives exhibit significant anticancer properties. For example, compounds related to the benzothieno-pyrimidine scaffold have been shown to inhibit various cancer cell lines:

CompoundCell LineIC50 (µM)
4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidineHepG2 (liver cancer)5.24
Similar HydrazonesMCF-7 (breast cancer)4.67

These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

The proposed mechanism involves interaction with key cellular targets:

  • VEGFR-2 Inhibition : Similar compounds have demonstrated the ability to inhibit vascular endothelial growth factor receptor (VEGFR-2), crucial for tumor angiogenesis.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to its cytotoxic effects.

Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer activity of various hydrazones, the compound was tested against HepG2 and MCF-7 cell lines. The results indicated that it exhibited potent cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin. The study concluded that the presence of the bromobenzylidene moiety enhances biological activity by improving binding affinity to target proteins.

Study 2: Structure-Activity Relationship (SAR)

A systematic SAR analysis was conducted on related compounds to identify structural features that enhance biological activity. The presence of bulky substituents like bromine and branched alkyl groups was found to be beneficial in increasing potency against cancer cells. This information is critical for future drug design efforts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.